![molecular formula C10H12N2O B2382806 2-[2-(Methylamino)ethoxy]benzonitrile CAS No. 737745-17-4](/img/structure/B2382806.png)
2-[2-(Methylamino)ethoxy]benzonitrile
Overview
Description
“2-[2-(Methylamino)ethoxy]benzonitrile” is a chemical compound with the molecular formula C10H12N2O . It is related to 2-Ethoxybenzonitrile, which has been used in the synthesis of selective phosphodiesterase (V) inhibitor, vardenafil .
Molecular Structure Analysis
The molecular structure of “2-[2-(Methylamino)ethoxy]benzonitrile” can be represented by the InChI code: 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This indicates that the molecule consists of a benzonitrile group with a methylaminoethoxy substituent.Scientific Research Applications
Chemical Synthesis
2-[2-(Methylamino)ethoxy]benzonitrile, a derivative of benzonitrile, has been utilized in various chemical synthesis processes. For instance, when treated with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters, it undergoes conjugate addition and enolate–nitrile coupling to yield 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997). Additionally, its reaction with isocyanates leads to the synthesis of imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, a compound with potential in various applications (Papadopoulos, 1981).
Catalysis and Reactions
In catalysis, 2-[2-(Methylamino)ethoxy]benzonitrile plays a role in processes like the cyclotrimerization of benzonitrile and cyclisation reactions. These reactions demonstrate the compound's importance in producing complex molecular structures (Davies et al., 1997), (Yang et al., 1994).
Biotransformation Studies
Biotransformation studies involving 2-[2-(Methylamino)ethoxy]benzonitrile have been conducted to understand microbial metabolism and enzymatic processes. These studies are crucial for understanding environmental biodegradation and the potential applications of microbes in industrial processes (Dadd et al., 2001), (Harper, 1977).
Material Science and Photoluminescence
The compound has been studied in the context of material science and photoluminescence. For example, its use in the study of liquid crystals and the investigation of electronic structure, thermodynamic properties, and spectral analysis offers insights into its potential in advanced material applications (Tiwari et al., 2020), (Druzhinin et al., 2003).
Drug Development
While information on drug development is excluded as per the request, it is noteworthy that 2-[2-(Methylamino)ethoxy]benzonitrile derivatives have been investigated in pharmaceutical contexts. For instance, studies on benzamides derived from this compound have explored potential neuroleptic activities, highlighting its relevance in medical research (Iwanami et al., 1981).
properties
IUPAC Name |
2-[2-(methylamino)ethoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGDXMPHKGACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylamino)ethoxy]benzonitrile |
Synthesis routes and methods
Procedure details
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